(E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Overview
Description
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Synthesis Analysis
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Antioxidant Activity : A study by Sulpizio et al. (2016) explored the synthesis and characterization of 2'-aminochalcone derivatives, including compounds similar to "(E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one". They investigated their in vitro antioxidant activity, revealing that derivatives with two hydroxyl functionalities exhibited stronger antioxidant activity compared to other derivatives (Sulpizio et al., 2016).
Electronic Properties and Chemical Reactivity : Adole et al. (2020) examined (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one for its geometrical entities, electronic properties, and chemical reactivity. The study employed density functional theory (DFT) to explore structural, spectroscopic, and chemical reactivity aspects, suggesting potential applications in material science (Adole et al., 2020).
Antiproliferative Activity : A study by Ma et al. (2017) on compounds from the traditional Chinese medicine Daphniphyllum macropodum Miq. found that certain derivatives, structurally related to the compound , showed significant antiproliferative activity on human non-small cell lung cancer cell lines (Ma et al., 2017).
Crystal Structure Analysis : Research by Gomes et al. (2020) analyzed the crystal structures of (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one derivatives, revealing insights into molecular geometry and interactions. Such analysis is crucial for understanding the physical properties and potential applications of these compounds in various fields (Gomes et al., 2020).
Conformational Analysis : Zheng Jin-hong (2011) conducted NMR spectroscopy and conformational analysis on (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives. This study provides insights into the molecular structure and potential applications in chemical and pharmaceutical research (Zheng, 2011).
Photophysical Properties : Kumari et al. (2017) investigated the effect of solvent polarity on the photophysical properties of chalcone derivatives. This research is significant for understanding the behavior of such compounds in different environments, which can be essential for their application in various technological and scientific fields (Kumari et al., 2017).
Safety And Hazards
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Future Directions
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Please consult with a professional chemist or a reliable source for accurate information.
properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-12-5-3-11(4-6-12)13(17)7-1-10-2-8-14(18)15(19)9-10/h1-9,16,18-19H/b7-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPERCWWUZZKHCL-LREOWRDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4',3,4-Trihydroxychalcone |
Citations
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